molecular formula C24H19N5O2 B11022260 N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B11022260
M. Wt: 409.4 g/mol
InChI Key: WBEQNYKPEUFIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to a phthalazine derivative

Properties

Molecular Formula

C24H19N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C24H19N5O2/c30-21(14-20-16-10-4-5-11-17(16)24(31)29-28-20)27-22(15-8-2-1-3-9-15)23-25-18-12-6-7-13-19(18)26-23/h1-13,22H,14H2,(H,25,26)(H,27,30)(H,29,31)

InChI Key

WBEQNYKPEUFIEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)CC4=NNC(=O)C5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenyl Group: The benzimidazole core is then alkylated with a benzyl halide in the presence of a base such as potassium carbonate.

    Synthesis of the Phthalazine Derivative: The phthalazine moiety is synthesized separately, often starting from phthalic anhydride and hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the phthalazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The phthalazine derivative can be reduced using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced phthalazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The phthalazine derivative may interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE
  • N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-OXO-3,4-DIHYDRO-1-QUINAZOLINYL)ACETAMIDE
  • N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-OXO-3,4-DIHYDRO-1-QUINOXALINYL)ACETAMIDE

Uniqueness

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE is unique due to the presence of both benzimidazole and phthalazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.